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molecular formula C17H21ClN2O5 B8441489 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid,6-chloro-5-ethoxy-,1-(1,1-dimethylethyl)2-ethyl ester

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid,6-chloro-5-ethoxy-,1-(1,1-dimethylethyl)2-ethyl ester

Cat. No. B8441489
M. Wt: 368.8 g/mol
InChI Key: FHISQDYFVRBXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208494B2

Procedure details

To a solution of 1.0 g (2.93 mmol) 6-chloro-5-hydroxy-pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester in 20 mL N,N-dimethylformamide was added 0.14 g (3.23 mmol) sodium hydride (60% dispersion in mineral oil). After 30 min., 0.44 mL (0.64 g, 5.87 mmol) ethyl bromide was added and the suspension stirred for 1 h. The reaction mixture was poured into 10% aqueous citric acid solution and extracted twice with ethyl acetate. The combined organic phases were washed with brine, dried over magnesium sulfate, filtered and evaporated. The residue was purified by column chromatography over silica gel (0.030–0.063 mm) with ethyl acetate:n-hexane (1:2) as eluant to give the product as a colourless crystalline solid (93.4%).
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93.4%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([C:6]1[N:16]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[C:9]2=[N:10][C:11]([Cl:15])=[C:12]([OH:14])[CH:13]=[C:8]2[CH:7]=1)=[O:5].[H-].[Na+].[CH2:26](Br)[CH3:27].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CN(C)C=O>[CH3:1][CH2:2][O:3][C:4]([C:6]1[N:16]([C:17]([O:19][C:20]([CH3:22])([CH3:21])[CH3:23])=[O:18])[C:9]2=[N:10][C:11]([Cl:15])=[C:12]([O:14][CH2:26][CH3:27])[CH:13]=[C:8]2[CH:7]=1)=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CCOC(=O)C1=CC=2C(=NC(=C(C2)O)Cl)N1C(=O)OC(C)(C)C
Name
Quantity
0.14 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.44 mL
Type
reactant
Smiles
C(C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel (0.030–0.063 mm) with ethyl acetate:n-hexane (1:2) as eluant

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CCOC(=O)C1=CC=2C(=NC(=C(C2)OCC)Cl)N1C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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